

Application of Hydrogen Selenide in Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen selenide*

Cat. No.: *B1207545*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen selenide (H_2Se) is a highly volatile and reactive selenium precursor that has been utilized in the Atomic Layer Deposition (ALD) of various metal selenide thin films. Its gaseous nature at room temperature makes it an attractive candidate for achieving uniform and conformal coatings on complex topographies, a hallmark of the ALD technique. However, the extreme toxicity of H_2Se necessitates stringent safety protocols and has led to the development of alternative organoselenium precursors.

This document provides detailed application notes and experimental protocols for the ALD of select metal selenides using **hydrogen selenide**. The information is intended for researchers and professionals with experience in thin-film deposition techniques and handling of hazardous materials.

Safety Precautions for Handling Hydrogen Selenide

Hydrogen selenide is an extremely toxic, flammable, and corrosive gas with a foul odor. Exposure can cause severe respiratory irritation, pulmonary edema, and other serious health effects. All work with H_2Se must be conducted in a well-ventilated fume hood with a dedicated gas cabinet and a robust leak detection system. Appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), should be readily available. All

personnel must be thoroughly trained in the handling procedures and emergency protocols for H₂Se.

Atomic Layer Deposition of Metal Selenides using H₂Se

The following sections detail the ALD processes for specific metal selenides where **hydrogen selenide** has been employed as the selenium precursor.

Antimony Selenide (Sb₂Se₃)

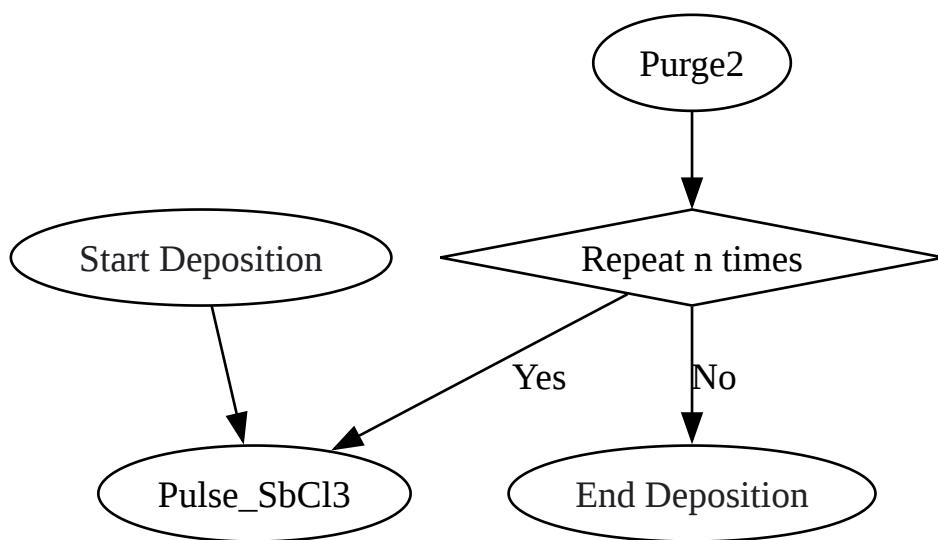
Antimony selenide is a promising material for photovoltaic and thermoelectric applications. ALD offers precise thickness control of Sb₂Se₃ thin films, which is crucial for device performance.

Quantitative Data Summary

Parameter	Value	Reference
Metal Precursor	Antimony(III) chloride (SbCl ₃)	[1][2][3]
Selenium Precursor	Hydrogen selenide (H ₂ Se)	[1][2][3]
Deposition Temperature	300 °C	[1][2][3]
Growth Rate per Cycle (GPC)	0.22 nm/cycle	[1][2][3]
Substrates	Si/SiO ₂ , glass, FTO-coated glass	[1][2][3]

Experimental Protocol

A typical thermal ALD process for Sb₂Se₃ using SbCl₃ and H₂Se consists of a four-step cycle:


- SbCl₃ Pulse: A pulse of vaporized SbCl₃ is introduced into the reactor chamber. The SbCl₃ molecules react with the substrate surface in a self-limiting manner.
- Inert Gas Purge: The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted SbCl₃ and gaseous byproducts.

- H₂Se Pulse: A pulse of H₂Se gas is introduced into the chamber. The H₂Se reacts with the adsorbed antimony-containing species on the surface to form a layer of Sb₂Se₃.
- Inert Gas Purge: The chamber is purged again with an inert gas to remove unreacted H₂Se and any volatile byproducts.

This cycle is repeated until the desired film thickness is achieved.

Detailed ALD Cycle Parameters for Sb₂Se₃:

- SbCl₃ source temperature: Not specified in the reference, but requires heating to achieve adequate vapor pressure.
- SbCl₃ pulse duration: 1.0 seconds[1][2][3]
- Nitrogen (N₂) purge duration: 1.5 seconds[1][2][3]
- H₂Se pulse duration: 1.5 seconds[1][2][3]
- Nitrogen (N₂) purge duration: 1.5 seconds[1][2][3]

[Click to download full resolution via product page](#)

Caption: Simplified surface reaction mechanism for InSe ALD.

Other Metal Selenides (WSe₂, ZnSe, CdSe)

While the literature suggests the feasibility of depositing other metal selenides using H₂Se, detailed experimental protocols and quantitative data are less readily available, likely due to the preference for safer selenium precursors.

- **Tungsten Selenide (WSe₂):** The deposition of WSe₂ thin films has been demonstrated using tungsten pentachloride (WCl₅) and H₂Se as precursors.^[4] However, specific ALD parameters such as deposition temperature, growth rate, and pulse sequences are not provided in the readily accessible literature.
- **Zinc Selenide (ZnSe) and Cadmium Selenide (CdSe):** The ALD of ZnSe and CdSe has been more commonly reported using elemental zinc and selenium, or alternative selenium sources like hydrogen sulfide (H₂S) for ZnS followed by an anion exchange process, or organoselenium compounds. While H₂Se could theoretically be used with common metal precursors like diethylzinc (DEZn) for ZnSe or dimethylcadmium (DMCd) for CdSe, detailed and reproducible ALD protocols using H₂Se are not prevalent in the reviewed scientific literature. This is a strong indication of the shift towards safer deposition chemistries.

Conclusion

Hydrogen selenide can be an effective precursor for the atomic layer deposition of certain metal selenide thin films, offering high reactivity and volatility. The successful depositions of high-quality Sb₂Se₃ and InSe films highlight its potential. However, its extreme toxicity is a significant barrier to its widespread use. For materials like ZnSe and CdSe, alternative, safer selenium precursors are now the industry and academic standard. Researchers considering the use of H₂Se must prioritize the implementation of rigorous safety measures and consider less hazardous alternatives where possible.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application of Hydrogen Selenide in Atomic Layer Deposition (ALD)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1207545#application-of-hydrogen-selenide-in-atomic-layer-deposition-ald\]](https://www.benchchem.com/product/b1207545#application-of-hydrogen-selenide-in-atomic-layer-deposition-ald)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com